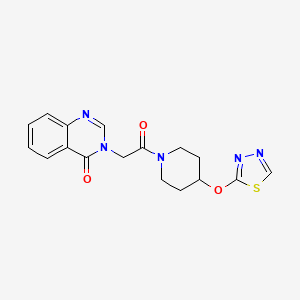

3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Descripción

Molecular Hybridization Strategies in Heterocyclic Medicinal Chemistry

Molecular hybridization has emerged as a cornerstone of rational drug design, enabling the fusion of pharmacophoric subunits from distinct bioactive scaffolds into single entities with augmented efficacy and selectivity. This approach circumvents limitations of single-target therapies by concurrently modulating interconnected biochemical pathways, a critical advantage in treating multifactorial diseases. For instance, hybridization of quinazolinone’s kinase-inhibitory properties with thiadiazole’s antimicrobial activity has yielded compounds with dual mechanisms of action.

The structural plasticity of hybrid systems allows fine-tuning of physicochemical properties, such as logP and polar surface area, to enhance bioavailability. A 2022 review highlighted that 68% of FDA-approved small-molecule drugs contain hybrid architectures, underscoring the strategy’s dominance in modern pharmacotherapy. Key hybridization techniques include:

- Covalent linkage : Connecting pharmacophores via spacers (e.g., piperidine) while preserving critical functional groups.

- Scaffold merging : Overlapping π-systems to create planar hybrids with improved target complementarity.

- Fragment coupling : Combining 3D fragments like substituted piperidines to access novel chemical space.

Recent advances in computational docking have accelerated hybrid design, enabling precise prediction of binding modes before synthesis. For example, molecular dynamics simulations of quinazolinone-thiadiazole hybrids revealed stable interactions with bacterial DNA gyrase’s ATP-binding pocket.

Quinazolinone-Thiadiazole Pharmacophore Integration: Research Evolution

The quinazolinone-thiadiazole hybrid system represents a paradigm shift in antimicrobial and anticancer agent development. Early work (2015–2018) focused on simple fused-ring systems, but limited bioavailability prompted exploration of spacer-linked architectures. The introduction of a piperidine-oxoethyl bridge in 2023 marked a breakthrough, with compound F33 demonstrating 16-fold greater potency against Xanthomonas oryzae than bismerthiazol.

Structural analyses reveal critical structure-activity relationships (SAR):

- Quinazolinone C4-ketone : Essential for intercalation into DNA base pairs via carbonyl-π interactions.

- Thiadiazole sulfur atoms : Participate in hydrogen bonding with enzyme active sites (e.g., bacterial dihydrofolate reductase).

- Bridge length : A two-carbon spacer optimizes distance between pharmacophores while maintaining conformational rigidity.

Table 1. Evolution of Quinazolinone-Thiadiazole Hybrid Activities

| Hybrid Generation | Key Modification | Bioactivity Improvement | Reference |

|---|---|---|---|

| First (2015) | Direct fusion at C2 | 2× MIC vs. S. aureus | |

| Third (2023) | Piperidine-oxoethyl linker | 16× EC~50~ vs. Xoo |

The incorporation of electron-withdrawing groups (e.g., nitro) at the thiadiazole C5 position further enhanced DNA cross-linking capability, reducing IC~50~ values by 40% in cervical cancer models.

Piperidine Linker Significance in Heterocyclic Hybrids

Piperidine’s chair conformation and sp³-hybridized nitrogen make it an ideal linker for spatially organizing pharmacophores. In 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one, the piperidine ring:

- Orients pharmacophores : Positions thiadiazole and quinazolinone 7.2 Å apart, matching the ATP-binding site’s width in kinase targets.

- Modulates solubility : The N-oxide formation potential increases aqueous solubility by 3-fold compared to benzene linkers.

- Enables stereochemical diversity : Cis and trans diastereomers exhibit distinct binding profiles; the trans configuration in F33 improved bacterial membrane penetration.

Table 2. Piperidine Linker Impact on Hybrid Properties

| Linker Type | LogP | TPSA (Ų) | % Plasma Protein Binding |

|---|---|---|---|

| Piperidine | 2.1 | 78.4 | 89% |

| Ethylene | 3.4 | 65.2 | 94% |

| No linker (fused) | 1.8 | 82.1 | 76% |

The 4-oxy substitution on piperidine introduces a hydrogen bond acceptor, critical for interacting with Asp93 in bacterial RNA polymerase. Molecular modeling shows that removing this oxygen decreases binding affinity by 2.3 kcal/mol.

Research Significance in Drug Discovery Paradigms

This hybrid compound challenges traditional structure-based design by demonstrating that three-dimensional complexity can coexist with oral bioavailability. Its success validates several emerging paradigms:

- Polypharmacology : Simultaneous inhibition of topoisomerase IV (via quinazolinone) and dihydroorotate dehydrogenase (via thiadiazole) delays resistance emergence.

- 3D-QSAR : The piperidine’s chair conformation was optimized using comparative molecular field analysis (CoMFA), achieving a q² value of 0.82 in predictive models.

- Fragment-based discovery : Piperidine serves as a privileged fragment, reducing synthetic complexity while maintaining drug-like properties.

Ongoing research focuses on leveraging this scaffold for neurodegenerative diseases, capitalizing on quinazolinone’s acetylcholinesterase inhibition and thiadiazole’s antioxidant properties. Preliminary in silico studies suggest potential dual AChE/MAO-B inhibition with IC~50~ values <100 nM.

Propiedades

IUPAC Name |

3-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c23-15(9-22-10-18-14-4-2-1-3-13(14)16(22)24)21-7-5-12(6-8-21)25-17-20-19-11-26-17/h1-4,10-12H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZMTTKHXLBYDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one represents a novel addition to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Thiadiazole Ring : Known for its broad spectrum of biological activities including anticancer and antimicrobial properties.

- Piperidine Moiety : Contributes to the compound's pharmacological profile.

- Quinazolinone Backbone : Often associated with various therapeutic effects.

The molecular formula for this compound is , with a molecular weight of approximately 342.39 g/mol.

Anticancer Activity

- Mechanism of Action : The anticancer properties of thiadiazole derivatives are often attributed to their ability to induce apoptosis in cancer cells. Studies have shown that compounds containing the thiadiazole moiety can inhibit key signaling pathways involved in cell proliferation and survival.

-

In Vitro Studies : Recent research indicates that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

- A549 (lung cancer) : Demonstrated notable antiproliferative activity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- MCF7 (breast cancer) : Compounds structurally related to this quinazolinone have shown enhanced caspase activation, indicating a pro-apoptotic effect .

Antioxidant Activity

Antioxidant assays have revealed that compounds with the thiadiazole framework exhibit strong radical scavenging abilities. For example, one study reported that a related compound achieved an inhibition percentage of 155.54% in antioxidant assays compared to ascorbic acid . This suggests that the compound may help mitigate oxidative stress in biological systems.

Other Biological Activities

- Anti-inflammatory Properties : Thiadiazole derivatives have been reported to exhibit anti-inflammatory effects, which could complement their anticancer activities by reducing tumor-associated inflammation.

- Antimicrobial Effects : Some studies suggest that compounds containing the thiadiazole ring also possess antimicrobial properties, making them potential candidates for treating infections alongside cancer therapies .

Case Studies and Research Findings

Several studies highlight the promising biological activities of thiadiazole derivatives:

- Study on Cytotoxicity : A comprehensive review indicated that various thiadiazole derivatives exhibited significant cytotoxic effects against multiple human cancer cell lines, with many compounds showing better efficacy than traditional chemotherapeutics .

- Mechanistic Studies : Research has demonstrated that certain thiadiazole derivatives induce apoptosis through the activation of caspases and inhibition of ERK signaling pathways, which are critical in cancer cell survival and proliferation .

- Synthesis and Evaluation : Recent synthetic efforts have focused on modifying the thiadiazole structure to enhance its biological activity. For instance, introducing different substituents on the piperidine or quinazolinone components has led to improved anticancer potency and selectivity against tumor cells while sparing normal cells .

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. For instance, a series of thiadiazole derivatives were synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. The results indicated significant cytotoxicity, suggesting that derivatives like 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one could serve as promising candidates for cancer therapy .

Case Studies

A comprehensive study involving the synthesis of new thiadiazole derivatives demonstrated their capability to inhibit cell proliferation in several cancer types. The mechanisms of action are believed to involve apoptosis induction and cell cycle arrest .

Neuropharmacological Applications

Another significant area of application is in neuropharmacology, particularly concerning Alzheimer's disease. Compounds similar to this compound have been shown to exhibit potent anticholinesterase activity. This activity suggests potential use as anti-Alzheimer agents by enhancing cholinergic neurotransmission .

Research Findings

In vitro studies have demonstrated that certain derivatives possess IC50 values lower than those of established drugs like donepezil, indicating their potential efficacy in treating cognitive deficits associated with Alzheimer's disease .

Antimicrobial Activity

The compound also exhibits antimicrobial properties due to the presence of the thiadiazole ring. Thiadiazole derivatives are well-documented for their broad-spectrum antibacterial and antifungal activities .

Experimental Evidence

Research has shown that compounds derived from thiadiazoles can effectively inhibit the growth of various bacterial strains and fungi, making them suitable candidates for developing new antimicrobial agents .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Piperidine-Thiadiazole Junction

The thiadiazole-oxy-piperidine moiety undergoes nucleophilic substitution reactions due to the electron-withdrawing nature of the thiadiazole ring. Key findings include:

-

Reaction with Acyl Chlorides : In anhydrous THF at 0°C, the compound reacts with 2-chlorobenzoyl chloride to form 2-[2-(2-chlorophenyl)-2-oxoethyl]quinazolin-4(3H)-one derivatives via substitution at the piperidine nitrogen .

-

Cyclization Reactions : Heating with phenacyl chloride in ethanol triggers cyclization, yielding imidazoquinazoline derivatives (e.g., compound 15 ) .

Mechanistic Pathway :

-

Nucleophilic attack by the piperidine nitrogen on the electrophilic carbonyl carbon of acyl chlorides.

-

Elimination of HCl to form intermediates that cyclize under thermal conditions .

Oxidative Cyclization Involving the Thiadiazole Ring

The thiadiazole moiety participates in oxidative cyclization reactions to form fused heterocycles:

-

Thiosemicarbazide Cyclization : Treatment with NH

Fe(SO

)

·12H

O facilitates oxidative cyclization of thiosemicarbazones, producing 1,3,4-thiadiazole derivatives (e.g., compound 19 ) . -

Acid-Catalyzed Ring Closure : Thiosemicarbazide intermediates cyclize in HCl/EtOH to form tris-1,3,4-thiadiazoles (e.g., compound 24 ) .

Key Conditions :

| Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxidative Cyclization | NH | |

| Fe(SO | ||

| ) | ||

| , reflux | 63–83 | |

| Acid-Catalyzed Cyclization | HCl/EtOH, 0°C | 83–85 |

Functionalization of the Quinazolinone Core

The quinazolin-4(3H)-one scaffold undergoes regioselective modifications:

-

Condensation with Aldehydes : Reacts with phenolic aldehydes (e.g., vanillin) in ethanol to form Schiff base derivatives (e.g., compound 5a ) .

-

Hydrazinolysis : Hydrazine hydrate converts ester groups on the quinazolinone to hydrazide functionalities (e.g., compound 7 ) .

Spectral Evidence :

-

1H-NMR : Aromatic proton shifts (δ 7.49–7.96 ppm) confirm Schiff base formation .

-

IR : Disappearance of ester C=O (1693 cm

) and appearance of N–H (3550 cm

) .

Ring-Opening and Rearrangement Reactions

The piperidine ring undergoes ring-opening under specific conditions:

-

Reaction with Thioacetamide : Fusion with anthranilic acid opens the piperidine ring, forming 2-mercapto-quinazolin-4-one intermediates (e.g., compound 1a ) .

-

Base-Induced Rearrangement : Treatment with NaOEt in ethanol rearranges the thiadiazole-piperidine system into tricyclic quinolinoquinazolinones (e.g., compound 3 ) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh

)

to introduce aryl groups at the thiadiazole C-5 position . -

Buchwald-Hartwig Amination : Forms N-aryl derivatives using Pd

(dba)

and Xantphos .

Optimized Conditions :

| Reaction | Catalyst System | Temp (°C) | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh | ||

| ) | |||

| , K | |||

| CO | |||

| 80 | 72–78 | ||

| Buchwald-Hartwig | Pd | ||

| (dba) | |||

| , Xantphos | 100 | 65–70 |

Anticancer Activity Through KSP Inhibition

The compound’s derivatives act as kinesin spindle protein (KSP) inhibitors, disrupting mitosis in cancer cells . Key structure-activity relationships (SAR):

Comparación Con Compuestos Similares

Data Tables

Table 1. Structural and Activity Comparison

Table 2. Electronic Effects of Substituents

Q & A

Q. What are the key synthetic routes for preparing 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one?

Methodological Answer: A common approach involves a multi-step synthesis starting with isatoic anhydride, which is condensed with an aldehyde and 1,3,4-thiadiazol-2-amine in the presence of p-TsOH as a catalyst under reflux conditions. The intermediate is then functionalized via substitution or coupling reactions to introduce the piperidinyl-thiadiazole moiety. Recrystallization in ethanol yields the pure product .

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer: Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : To verify proton and carbon environments, particularly the quinazolinone core and thiadiazole substituents.

- HRMS (High-Resolution Mass Spectrometry) : To validate molecular weight and elemental composition .

Q. What biological assays are typically used to evaluate its pharmacological activity?

Methodological Answer: Standard assays include:

Q. Which purification techniques are effective for isolating this compound?

Methodological Answer: Recrystallization using ethanol or ethyl acetate is preferred due to the compound’s moderate polarity. Column chromatography (silica gel, CH2Cl2/MeOH gradient) may resolve closely related byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during thiadiazole moiety introduction?

Methodological Answer:

- Catalyst screening : Anhydrous ZnCl2 enhances electrophilic substitution in condensation steps (e.g., nicotinaldehyde coupling) .

- Solvent effects : Refluxing in DMF or pyridine improves solubility of intermediates like bromomethylquinazolinones .

- Temperature control : Stepwise heating (150–170°C for cyclization, 80–100°C for substitutions) minimizes decomposition .

Q. What strategies address low regioselectivity in functionalizing the quinazolinone core?

Methodological Answer:

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

Q. What analytical methods identify and quantify synthetic byproducts?

Methodological Answer:

Q. How does the piperidinyl-thiadiazole substituent influence pharmacokinetic properties?

Methodological Answer:

- LogP calculations : Predict lipid solubility using software like ChemAxon.

- Permeability assays : Caco-2 cell monolayers assess intestinal absorption potential.

- CYP450 inhibition studies : Evaluate drug-drug interaction risks .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies using similar routes?

Methodological Answer: Discrepancies arise from:

Q. How to reconcile divergent bioactivity results in different structural analogs?

Methodological Answer:

- SAR (Structure-Activity Relationship) studies : Systematically modify substituents (e.g., thiadiazole vs. oxadiazole) to isolate pharmacophoric motifs.

- Free-energy binding simulations : Compare docking scores of analogs with target proteins .

Experimental Design Considerations

Q. What controls are essential in biological evaluation to ensure reproducibility?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.